

An In-depth Technical Guide to the Toxicological Profile of Dibutyl Chlorendate

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Compound of Interest

Compound Name: *Dibutyl chlorendate*

Cat. No.: *B156090*

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Disclaimer: The available toxicological data for **Dibutyl chlorendate** (CAS No. 1770-80-5) is limited. Much of the safety information is inferred from its parent compound, chlorendic acid. This guide summarizes the available data for **Dibutyl chlorendate** and provides a more detailed toxicological profile of chlorendic acid for reference, clearly distinguishing between the two compounds.

Executive Summary

Dibutyl chlorendate is a chlorinated organic compound used as a flame retardant and chemical intermediate. Direct toxicological studies on **Dibutyl chlorendate** are scarce. The acute oral toxicity in rats is low, with an LD50 greater than 10 g/kg. Its potential carcinogenicity is extrapolated from chlorendic acid, which is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). Detailed studies on subchronic toxicity, reproductive and developmental effects, neurotoxicity, and genotoxicity specific to **Dibutyl chlorendate** are not readily available in the public domain. This guide presents the existing data and outlines the toxicological profile of the related compound, chlorendic acid, to provide a broader understanding of potential hazards.

Quantitative Toxicological Data

Due to the limited availability of specific studies on **Dibutyl chlorendate**, a comprehensive table of quantitative data cannot be provided. The available data is summarized below.

Table 1: Acute Oral Toxicity of **Dibutyl Chlorendate**

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	> 10,000 mg/kg bw	[1]

Carcinogenicity Classification:

- Basis: Inferred from Chlorendic Acid.
- Classification: Reasonably anticipated to be a human carcinogen.[1]

Toxicological Profile of Chlorendic Acid

Given the data gap for **Dibutyl chlorendate**, the toxicological profile of its parent compound, chlorendic acid, is presented here for informational purposes.

3.1 Quantitative Toxicity Data for Chlorendic Acid

Table 2: Acute Toxicity of Chlorendic Acid

Species	Route	Parameter	Value
Rat	Oral	LD50	1,770 mg/kg bw
Rabbit	Dermal	LD50	>10,000 mg/kg bw
Rat	Inhalation (4h)	LC50	>0.102 mg/L

3.2 Carcinogenicity of Chlorendic Acid

Chlorendic acid is classified as "reasonably anticipated to be a human carcinogen" by the NTP and "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC). These classifications are based on sufficient evidence from animal studies.

Table 3: Carcinogenicity of Chlorendic Acid in Rodents

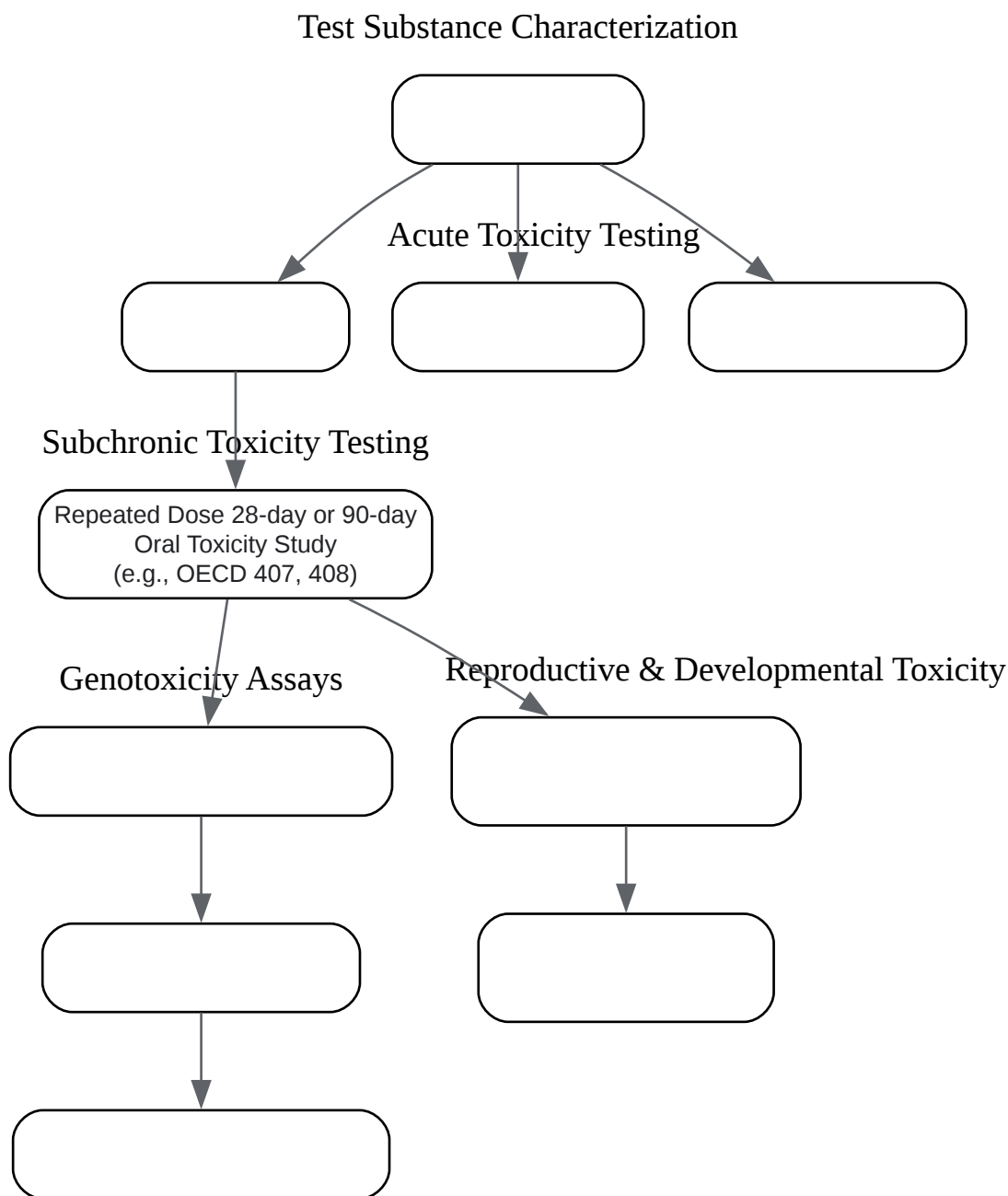
Species	Sex	Target Organ(s)
Rat	Male	Liver (adenomas), Pancreas (acinar-cell adenomas), Lungs (alveolar/bronchiolar adenomas)
Rat	Female	Liver (hepatocellular carcinomas and adenomas)
Mouse	Male	Liver (hepatocellular carcinomas)
Mouse	Female	Lungs (alveolar/bronchiolar tumors), Thyroid gland (follicular-cell adenomas)

3.3 Genotoxicity of Chlorendic Acid

The genotoxicity profile of chlorendic acid is mixed. It has shown positive results in some mammalian cell assays, particularly at cytotoxic concentrations, but has been negative in bacterial assays.

Experimental Protocols

Detailed experimental protocols for **Dibutyl chlorendate** are not available. The following represents a general workflow for a standard toxicological evaluation.



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Caption: General workflow for toxicological evaluation of a chemical substance.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available regarding the signaling pathways or mechanisms of toxicity for **Dibutyl chlorendate**. For chlorendic acid, the carcinogenic mode of action is

suggested to be non-genotoxic and may involve tumor promotion.

Conclusion and Future Directions

The toxicological database for **Dibutyl chlorendate** is currently insufficient to perform a comprehensive risk assessment. The primary available data point is a low acute oral toxicity. The classification as a potential carcinogen is based on data from its parent compound, chlorendic acid. To adequately characterize the toxicological profile of **Dibutyl chlorendate**, further research is imperative. Key areas for future investigation include:

- Subchronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
- Genotoxicity assays to determine its mutagenic and clastogenic potential.
- Reproductive and developmental toxicity studies to assess its effects on fertility and embryonic development.
- Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.
- Mechanistic studies to elucidate potential signaling pathways involved in its toxicity.

A comprehensive understanding of the toxicological properties of **Dibutyl chlorendate** is crucial for ensuring the safety of researchers, workers, and the general public who may come into contact with this substance.

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References

- 1. Dibutyl chlorendate | C₁₇H₂₀Cl₆O₄ | CID 221178 - PubChem [pubchem.ncbi.nlm.nih.gov]
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